molecular formula C10H14N2 B2677208 (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine CAS No. 933700-69-7

(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine

Cat. No.: B2677208
CAS No.: 933700-69-7
M. Wt: 162.236
InChI Key: CLEVAQJKPQTDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine ( 933700-69-7) is a high-value chemical intermediate with significant potential in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C10H14N2 and a molecular weight of 162.23, features a unique isoindolinone scaffold known for its diverse biological activities . Its primary research application lies in the synthesis of novel therapeutic agents, particularly as a key building block for RAS inhibitors, which are a critical target in oncology for the development of anti-cancer treatments . The isoindolinone core is a privileged structure in drug discovery, found in compounds exhibiting a range of biological properties, including anxiolytic, sedative, and cytotoxic activities . Furthermore, related structural analogs have demonstrated substantial research value in neuroscience, specifically as inhibitors of GABA (gamma-aminobutyric acid) transporters . Inhibiting GABA uptake is a promising mechanism for the development of therapies for neuropathic pain and epileptic seizures, as it enhances inhibitory neurotransmission . Researchers can utilize this amine-functionalized isoindolinone to explore these and other structure-activity relationships (SAR) in their quest to develop new active compounds. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-methyl-1,3-dihydroisoindol-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-8-4-2-3-5-9(8)10(12)6-11/h2-5,10H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEVAQJKPQTDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933700-69-7
Record name (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired amine.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces secondary or tertiary amines.

Mechanism of Action

The mechanism of action of (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Core Structure Differences : The isoindole core in the target compound provides distinct electronic and steric properties compared to indole (e.g., increased rigidity) or benzimidazole derivatives. This influences binding affinity in receptor modulation .
  • Molecular Weight : The target compound’s lower molecular weight (162.23 g/mol) compared to benzyl-indol or benzimidazole derivatives may enhance bioavailability .

Biological Activity

(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antiviral, anticancer, and antimicrobial properties.

The compound has the following structural and chemical characteristics:

  • IUPAC Name : (2-methyl-1,3-dihydroisoindol-1-yl)methanamine
  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.

Anticancer Activity

The compound's anticancer potential is attributed to its ability to inhibit specific enzymes involved in tumor progression. For instance, it may inhibit matrix metalloproteinases (MMPs), which are crucial in cancer cell invasion and metastasis. In vitro studies have demonstrated that derivatives of this compound can reduce the viability of cancer cells significantly.

StudyCompoundIC50 ValueTarget
MMP Inhibitor6 nMMMP-13
Anticancer Derivative15.7 µMMMP-7

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties, effective against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes like MMPs, reducing their activity and thereby inhibiting cancer cell proliferation.
  • Receptor Binding : It may bind to viral receptors, preventing viral entry into host cells.

Case Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, researchers evaluated the efficacy of a derivative of this compound in a model of breast cancer. The results showed a significant reduction in tumor size and metastasis in treated mice compared to controls.

Case Study 2: Antiviral Properties

A study focused on the antiviral effects of the compound against influenza virus demonstrated a dose-dependent inhibition of viral replication in vitro. The compound was found to disrupt the viral envelope integrity, leading to decreased infectivity.

Q & A

Q. What are the standard synthetic routes for (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine, and which catalysts are typically employed?

The synthesis typically involves indene derivatives as starting materials, with key steps including reductive amination or alkylation. Catalysts such as palladium on carbon (Pd/C) under controlled hydrogen pressure (e.g., 30–50 psi) are used to optimize yield and purity. Reaction temperatures range from 25°C to 80°C, and purification is achieved via column chromatography or recrystallization .

Q. How should this compound be stored to maintain stability, and what purity levels are achievable?

The compound should be stored at 4°C in a dry, inert environment to prevent degradation. Commercial suppliers report purity levels ≥95% (Reagent Grade) when synthesized under optimized conditions. Stability is confirmed via periodic HPLC or LC-MS analysis .

Q. What are the primary pharmacological activities reported for this compound, and what assay methodologies are used?

Preclinical studies highlight anti-inflammatory, anticancer, and neuropharmacological activities. Assays include in vitro receptor binding (e.g., serotonin receptor subtypes) and enzyme inhibition (e.g., monoamine oxidase). Cell viability assays (MTT or trypan blue exclusion) and in vivo rodent models are standard for evaluating efficacy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

Yield optimization requires tuning solvent polarity (e.g., ethanol vs. THF), reaction time (6–24 hours), and catalyst loading (5–10% Pd/C). Pressure-controlled hydrogenation (40–60 psi) enhances stereochemical control. Process analytical technologies (PAT), such as real-time FTIR, monitor intermediate formation .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

High-resolution NMR (¹H/¹³C, 2D-COSY) resolves stereochemistry, while X-ray crystallography validates solid-state conformation. Mass spectrometry (HRMS) confirms molecular weight (162.23 g/mol). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the compound’s indole ring system influence its interaction with biological targets, and what computational methods validate these interactions?

The planar indole ring enables π-π stacking with aromatic residues in receptor binding pockets (e.g., 5-HT receptors). Density Functional Theory (DFT) calculates electron density distribution, while molecular docking (AutoDock Vina) using the SMILES string CC1CC2=C(N1)C(=CC=C2)CN predicts binding affinities. MD simulations (>100 ns) assess stability of ligand-receptor complexes .

Q. In structure-activity relationship (SAR) studies, how do modifications to the methanamine group affect bioactivity?

Substituting the methanamine with bulkier groups (e.g., ethyl or cyclopropyl) reduces blood-brain barrier permeability but enhances selectivity for peripheral targets. Primary amine derivatives show higher MAO-B inhibition (IC₅₀ < 1 µM) compared to secondary amines. Radiolabeled analogs (³H/¹⁴C) are used in pharmacokinetic studies .

Q. What strategies resolve contradictions in reported pharmacological data across studies?

Discrepancies in IC₅₀ values (e.g., MAO inhibition vs. receptor binding) are addressed by standardizing assay protocols (e.g., substrate concentration, pH). Meta-analyses compare datasets using statistical tools (ANOVA, PCA) to identify confounding variables (e.g., cell line heterogeneity). Independent replication in orthogonal assays (e.g., SPR vs. fluorescence polarization) validates findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.